The synthesis of Lturm34 employs a solution-phase multiple-parallel synthesis approach, allowing for the efficient generation of various aryl-substituted benzoxazines. The synthetic route typically involves the following steps:
Lturm34 features a unique molecular structure characterized by a benzoxazine core with various aryl substituents that contribute to its biological activity.
The molecular structure can be depicted as follows (not drawn here), showcasing the connectivity between atoms and the spatial arrangement that influences its interaction with biological targets.
Lturm34 primarily acts through competitive inhibition of DNA-dependent protein kinase, which is involved in the repair of DNA double-strand breaks.
The mechanism by which Lturm34 exerts its effects involves several key processes:
Lturm34 exhibits several notable physical and chemical properties:
Lturm34 has significant potential applications in scientific research and therapeutic development:
LTURM34 (CAS 1879887-96-3) is a potent small-molecule inhibitor targeting DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response. Its chemical structure (C₂₄H₁₈N₂O₃S; MW 414.48 g/mol) features a benzoxazinone core linked to a dibenzothiophene group, optimized for selective binding to DNA-PK’s kinase domain [1] [4]. The compound exhibits an IC₅₀ of 34 nM against DNA-PK in cell-free assays, with 170-fold selectivity over related phosphatidylinositol 3-kinase (PI3K) isoforms (IC₅₀ > 5 μM for PI3Kβ/δ) [1] [7]. This specificity arises from its unique interaction with the Ku70/80 heterodimer, disrupting Ku’s DNA-binding activity and preventing kinase activation [2] [5]. Solubility data indicate compatibility with in vitro models: soluble in DMSO (82 mg/mL) but insoluble in water [1].
Table 1: Key Pharmacological Properties of LTURM34
Property | Value |
---|---|
Molecular Formula | C₂₄H₁₈N₂O₃S |
CAS Number | 1879887-96-3 |
DNA-PK IC₅₀ | 34 nM |
Selectivity vs. PI3K | 170-fold |
Solubility (DMSO) | 82 mg/mL |
Primary Mechanism | Ku-DNA interaction inhibition |
DNA-PK inhibitors evolved from early PI3K analogs to agents exploiting structural vulnerabilities in the DNA-PK complex. Initial inhibitors (e.g., NU7026, NU7441) targeted ATP-binding sites but showed cross-reactivity with PI3K due to kinase domain similarities [5] [9]. LTURM34 emerged from efforts to inhibit the Ku-DNA interface, a novel mechanism identified in the 2020s to block non-homologous end joining (NHEJ) without affecting PI3K signaling [2] [5]. This approach leveraged cryo-EM structural data revealing DNA-PK’s activation dynamics, including conformational shifts in the PRD (PIKK-regulatory domain) upon DNA binding [5]. LTURM34 exemplifies the "Ku-DNA binding inhibitor" (Ku-DBi) class, which directly disrupts Ku’s ring-shaped structure encircling DNA ends [2] [7]. Its optimization prioritized isoform selectivity to minimize off-target effects—a limitation of first-generation compounds [5] [9].
Table 2: Evolution of DNA-PK Inhibitors
Generation | Examples | Primary Target | Limitations |
---|---|---|---|
First | NU7026, NU7441 | ATP-binding site | Low PI3K selectivity |
Second | M3814, AZD7648 | DNA-PKcs kinase domain | Partial ATM cross-reactivity |
Third (Ku-DBi) | LTURM34 | Ku-DNA interaction | High DNA-PK specificity |
LTURM34 enables precise dissection of NHEJ mechanisms and their therapeutic exploitation. By blocking Ku’s DNA-sensing function, it inhibits DSB repair in tumors, synergizing with DNA-damaging agents like ionizing radiation or topoisomerase inhibitors [2] [5]. In vitro, LTURM34 reduces proliferation in 11/16 solid tumor cell lines (e.g., 54% growth inhibition in HOP-92 lung cancer), validating DNA-PK as a chemosensitization target [1] [4]. Beyond oncology, it enhances CRISPR-Cas9 gene editing by shifting repair from error-prone NHEJ to homology-directed repair (HDR), boosting precise gene insertion by 3–5-fold in cellular models [2] [7]. This dual utility positions LTURM34 as a tool for investigating DNA repair pathways and developing combination therapies against NHEJ-dependent cancers [2] [10].
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